

"structural confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine via X-ray crystallography"

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Compound of Interest

Compound Name:	<i>N</i> -(3-Nitrobenzyl)-2-phenylethanamine
Cat. No.:	B079550

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A Comparative Guide to the Structural Confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine

This guide provides a comparative analysis of analytical techniques for the structural confirmation of **N-(3-Nitrobenzyl)-2-phenylethanamine**, with a primary focus on single-crystal X-ray crystallography. While a specific crystal structure for **N-(3-Nitrobenzyl)-2-phenylethanamine** is not publicly available, this guide presents hypothetical data based on crystallographic studies of structurally similar nitroaromatic compounds to illustrate the principles and expected outcomes of the technique. This is compared with alternative and complementary spectroscopic methods, for which experimental data on the target molecule are available.

Data Presentation

The following tables summarize the quantitative data obtained from X-ray crystallography and other analytical techniques.

Table 1: Hypothetical Single-Crystal X-ray Crystallography Data for **N-(3-Nitrobenzyl)-2-phenylethanamine**

This data is representative of what would be expected from a successful crystallographic analysis of the title compound, based on published data for similar organic molecules.

Parameter	Hypothetical Value	Significance
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Crystal Data		
Chemical Formula	<chem>C15H16N2O2</chem>	Confirms the elemental composition of the molecule in the crystal.
Formula Weight	256.30 g/mol	Consistent with the molecular formula. [1]
Crystal System	Monoclinic	Describes the basic shape of the unit cell.
Space Group	P2 ₁ /c	Defines the symmetry elements within the unit cell. [2]
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Unit Cell Dimensions		
a	10.12 Å	Length of one side of the unit cell.
b	15.45 Å	Length of the second side of the unit cell.
c	8.78 Å	Length of the third side of the unit cell.
α	90°	Angle between sides b and c.
β	105.3°	Angle between sides a and c.
γ	90°	Angle between sides a and b.
Volume	1325.4 Å ³	The volume of the unit cell.
Z	4	Number of molecules per unit cell.
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Data Collection		
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)	The X-ray source used for diffraction.

Temperature	100 K	Data is often collected at low temperatures to minimize thermal vibrations.
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Refinement		
R-factor (R_1)	0.045	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GOF)	1.05	Indicates the quality of the refined model. A value close to 1 is ideal.
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Table 2: Spectroscopic Data for **N-(3-Nitrobenzyl)-2-phenylethanamine**

The following data provides complementary information to the crystallographic analysis, confirming the presence of specific functional groups and the overall connectivity of the molecule.

Technique	Observed Data	Interpretation
¹ H NMR	Data not fully available in public databases. Expected chemical shifts would confirm the presence of aromatic protons on both rings, the benzylic and ethylamine protons, and the amine proton.	Confirms the proton environment and connectivity of the molecule.
¹³ C NMR	A spectrum is available on PubChem, though specific peak assignments are not provided. [1]	Confirms the carbon skeleton of the molecule.
FTIR	A vapor phase IR spectrum is available on PubChem. [1] Expected peaks: ~3350 cm ⁻¹ (N-H stretch), ~3050 cm ⁻¹ (aromatic C-H stretch), ~2900 cm ⁻¹ (aliphatic C-H stretch), ~1530 and ~1350 cm ⁻¹ (asymmetric and symmetric NO ₂ stretch).	Confirms the presence of key functional groups such as the amine, aromatic rings, and the nitro group.
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 256.12. [1]	Confirms the molecular weight of the compound.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[\[3\]](#)[\[4\]](#)

- **Crystal Growth:** Single crystals of **N-(3-Nitrobenzyl)-2-phenylethanamine** suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of

the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

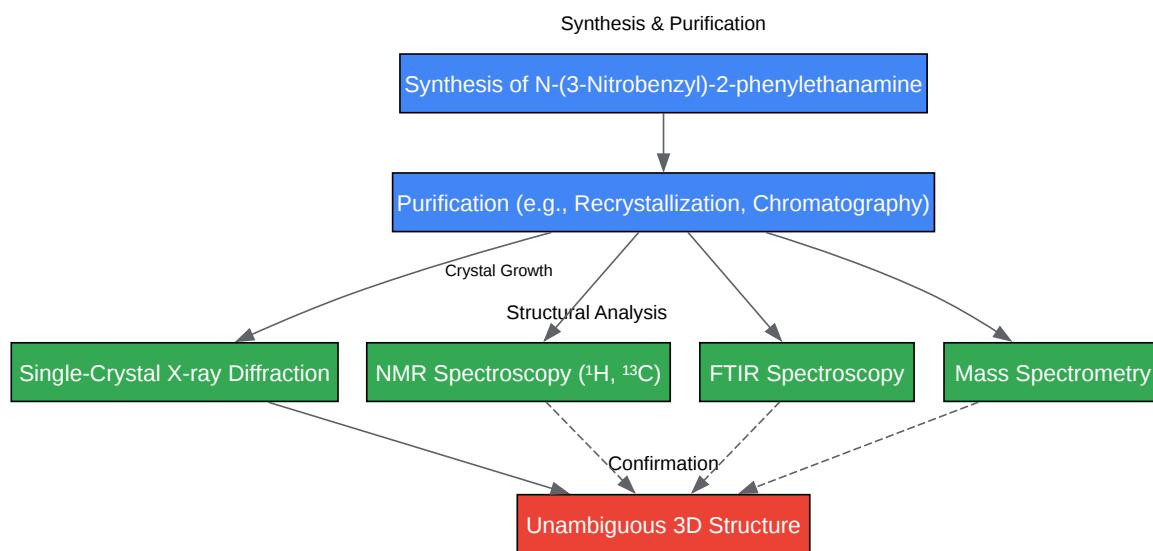
- **Crystal Mounting:** A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.

Alternative Spectroscopic Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A solution of the compound in a deuterated solvent (e.g., CDCl₃) is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** A small amount of the sample is analyzed to obtain an infrared spectrum. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.
- **Mass Spectrometry (MS):** The sample is introduced into a mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound and information about its fragmentation pattern.

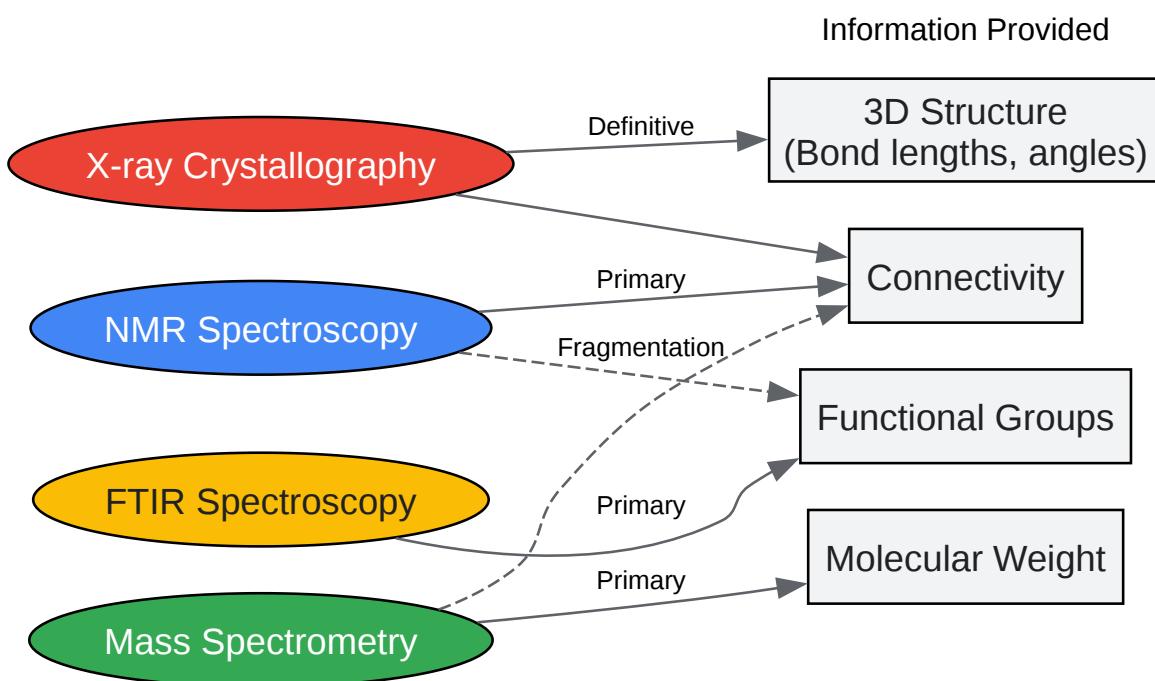
Visualizations

Experimental Workflow for Structural Confirmation

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Caption: Workflow for the synthesis and structural confirmation of a small molecule.

Comparison of Structural Analysis Methods

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Caption: Logical relationships between analytical methods and the structural information they provide.

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References

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